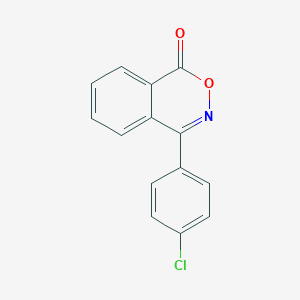

4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-2,3-benzoxazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)18-16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOBHUVYJHLWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NOC2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316454 | |

| Record name | NSC303585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2224-83-1 | |

| Record name | NSC303585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC303585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, a key intermediate in the preparation of the widely used antihypertensive and diuretic agent, Chlorthalidone.[1] This document is tailored for an audience of researchers, scientists, and drug development professionals, offering a narrative that combines detailed experimental protocols with the underlying scientific principles. We will delve into the mechanistic intricacies of the reactions, the rationale behind procedural choices, and the critical parameters for ensuring a successful and reproducible synthesis. The guide is structured to provide not just a method, but a thorough understanding of the chemical transformations involved.

Introduction and Significance

The 2,3-benzoxazin-1-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds.[2][3] These structures exhibit a wide array of pharmacological properties, making their synthesis a topic of significant interest in medicinal chemistry and drug discovery.[4][5][6][7][8] The title compound, 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, holds particular importance as a direct precursor to Chlorthalidone, a long-acting diuretic used in the management of hypertension and edema.[1]

The synthesis is a two-step process commencing with the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride to yield the keto-acid intermediate, 2-(4-chlorobenzoyl)benzoic acid. This intermediate is then subjected to a condensation-cyclization reaction with hydroxylamine to afford the target benzoxazinone. This guide will meticulously detail both stages of this synthetic sequence.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is fundamental to the successful execution of the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 | White solid |

| Chlorobenzene | C₆H₅Cl | 112.56 | -45 | Colorless liquid |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | White to pale-yellow powder |

| 2-(4-Chlorobenzoyl)benzoic acid | C₁₄H₉ClO₃ | 260.67 | 149-150[9][10] | White to off-white powder[11] |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 155-157 (dec.) | White crystalline solid |

| Sodium Hydroxide | NaOH | 40.00 | 318 | White solid (pellets/flakes) |

| 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | C₁₄H₈ClNO₂ | 257.67 | Not explicitly reported | Solid precipitate [12] |

Synthetic Pathway Overview

The overall transformation is a robust and scalable two-step synthesis. The first step establishes the carbon skeleton through an electrophilic aromatic substitution, while the second step constructs the heterocyclic ring system.

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of 2-(4-Chlorobenzoyl)benzoic acid

This initial stage involves the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. Anhydrous aluminum chloride, a potent Lewis acid, is employed in stoichiometric excess to activate the anhydride and catalyze the reaction.

Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

-

Formation of the Acylium Ion Complex: Aluminum chloride coordinates to one of the carbonyl oxygens of phthalic anhydride. This polarization facilitates the cleavage of the anhydride ring upon nucleophilic attack, effectively generating a highly electrophilic acylium ion-Lewis acid complex.

-

Electrophilic Attack: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium complex. Due to the ortho-, para-directing nature of the chlorine substituent, the attack predominantly occurs at the para position, minimizing steric hindrance. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (the sigma complex).

-

Rearomatization: A base (such as AlCl₄⁻, formed from the catalyst) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

-

Workup: Aqueous workup hydrolyzes the aluminum-carboxylate complex to liberate the final 2-(4-chlorobenzoyl)benzoic acid product and dissolve the aluminum salts.

Figure 2: Mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol is adapted from established literature procedures.[13]

Materials:

-

Phthalic anhydride (30.0 g, 0.20 mol)

-

Chlorobenzene (122 mL, ~1.2 mol, used as solvent and reactant)

-

Anhydrous aluminum chloride (64.0 g, 0.48 mol)

-

Ice

-

Deionized water

-

Benzene or Toluene for recrystallization

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride to chlorobenzene. Stir until the anhydride is fully dissolved or well-suspended.

-

Addition of Catalyst: Begin cooling the flask in an ice-water bath. With vigorous stirring, add the anhydrous aluminum chloride in portions over 30-45 minutes. The addition is exothermic and will cause the temperature to rise. Control the rate of addition to maintain a moderate reflux.

-

Causality: Portion-wise addition of AlCl₃ is critical to control the initial exotherm and prevent runaway reactions. Using chlorobenzene as the solvent ensures a high concentration of the reactant for this intermolecular reaction.

-

-

Reaction: After the addition is complete, continue to stir the mixture under reflux for 1 hour. The reaction mixture will become a thick, viscous slurry.

-

Workup and Quenching: Cool the reaction flask thoroughly in a large ice-water bath. Very cautiously and slowly, add crushed ice to the reaction mixture, followed by the dropwise addition of approximately 300 mL of cold water to decompose the aluminum chloride complex. This step is highly exothermic and will release HCl gas; ensure it is performed in a well-ventilated fume hood.

-

Isolation: The product will precipitate as a white solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimum amount of hot benzene or toluene, treat with activated charcoal if necessary, filter while hot, and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration and dry.[13]

Expected Yield: ~70-80% Melting Point (Purified): 149-150 °C[9][10]

PART 2: Synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

This second stage involves the formation of the target heterocycle through a base-mediated reaction of the keto-acid intermediate with hydroxylamine hydrochloride.

Mechanistic Insights

This transformation is a two-part process: initial oxime formation followed by an intramolecular cyclization.

-

Generation of Free Hydroxylamine: Hydroxylamine is typically supplied as its hydrochloride salt for stability. The inorganic base (e.g., NaOH) neutralizes the HCl, liberating the free hydroxylamine (NH₂OH), which is a more potent nucleophile.[10]

-

Oxime Formation: The nitrogen atom of free hydroxylamine performs a nucleophilic attack on the ketone carbonyl of 2-(4-chlorobenzoyl)benzoic acid. This is followed by proton transfers to form a carbinolamine intermediate. Subsequent dehydration (elimination of a water molecule) yields the corresponding oxime.[13]

-

Intramolecular Cyclization: Under the reaction conditions (heat and base), the oxime's hydroxyl group (-NOH) acts as a nucleophile. It attacks the electrophilic carbon of the adjacent carboxylic acid group. This intramolecular nucleophilic acyl substitution results in the formation of the six-membered benzoxazinone ring, with the elimination of a molecule of water.

Figure 3: Mechanism of oximation and cyclization.

Experimental Protocol

This protocol is based on an improved industrial process designed for high yield and purity.[1][12]

Materials:

-

2-(4-Chlorobenzoyl)benzoic acid (150.0 g, 0.577 mol)

-

Hydroxylamine hydrochloride (140.0 g, 2.019 mol)

-

Sodium hydroxide (34.6 g, 0.865 mol)

-

Methanol (900 mL)

-

Deionized water

Procedure:

-

Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-chlorobenzoyl)benzoic acid, hydroxylamine hydrochloride, and methanol.

-

Base Addition: Stir the mixture at room temperature (25-30 °C) and add the sodium hydroxide pellets or a concentrated aqueous solution.

-

Causality: The molar excess of hydroxylamine hydrochloride ensures complete conversion of the ketone. Sodium hydroxide is used in a specific molar ratio to neutralize the HCl salt and to facilitate the final cyclization step, likely by deprotonating the carboxylic acid and/or the oxime hydroxyl group to enhance nucleophilicity.[1]

-

-

Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C in methanol) and maintain this temperature for 6-8 hours. A precipitate of the product will form as the reaction progresses.[12]

-

Causality: The elevated temperature provides the necessary activation energy for both the dehydration step of oxime formation and the subsequent intramolecular cyclization.

-

-

Isolation: Cool the reaction mixture to room temperature (25-30 °C) and continue stirring for 1-2 hours to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (approx. 900 mL) to remove any inorganic salts and residual methanol.[12]

-

Drying: Dry the product under vacuum at approximately 60 °C for 6-8 hours to a constant weight.[12]

Expected Yield: ~95%[12] Purity (by HPLC): >99%[12]

Purification (Optional)

While the described protocol yields a high-purity product, further purification can be achieved by recrystallization if necessary. Based on the structure of related benzoxazinones, a suitable solvent system would be a polar protic solvent like ethanol or isopropanol, or a mixed solvent system such as ethyl acetate/heptane. The crude product would be dissolved in a minimum amount of the hot solvent, filtered to remove any insoluble impurities, and allowed to cool slowly to form crystals.

Characterization of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

Proper characterization is essential to confirm the structure and purity of the synthesized product. The following are expected spectral characteristics based on analogous structures.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic protons would appear in the range of δ 7.2-8.5 ppm. The signals for the 4-chlorophenyl group would typically present as two doublets (an AA'BB' system). The four protons on the benzo-fused ring would appear as a more complex multiplet pattern.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

The spectrum would show 14 distinct carbon signals (unless there is accidental overlap). Key signals would include the carbonyl carbon (C=O) around δ 160-170 ppm and the imine-like carbon (C=N) at a downfield position. Other aromatic carbons would appear in the typical δ 120-140 ppm region.

-

-

Infrared (IR) Spectroscopy (KBr pellet or ATR):

-

A strong absorption band corresponding to the lactone carbonyl (C=O) stretch would be expected around 1760-1780 cm⁻¹.

-

A C=N stretching vibration would be observed around 1610-1630 cm⁻¹.

-

C-Cl stretching vibrations would be present in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). For C₁₄H₈ClNO₂, the expected m/z would be ~257.02 and ~259.02.

-

Safety and Handling

Anhydrous Aluminum Chloride (AlCl₃):

-

Hazards: Corrosive. Reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. Causes severe skin burns and eye damage.[9][13]

-

Precautions: Handle only in a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles/face shield. Ensure a dry powder fire extinguisher (Class D) or sand is available. Do NOT use water to extinguish fires involving AlCl₃. [13]

Hydroxylamine Hydrochloride (NH₂OH·HCl):

-

Hazards: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May be corrosive to metals. Can be unstable and may decompose explosively with heat or in the presence of certain metals.

-

Precautions: Wear appropriate PPE. Handle in a well-ventilated fume hood. Avoid creating dust. Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents and heavy metals.

Conclusion

The synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is a well-established and efficient process that provides access to a crucial pharmaceutical intermediate. By understanding the underlying mechanisms of the Friedel-Crafts acylation and the subsequent oximation/cyclization cascade, researchers can effectively troubleshoot and optimize the reaction conditions. Careful attention to the handling of hazardous reagents, particularly anhydrous aluminum chloride, is paramount for a safe and successful synthesis. This guide provides the necessary framework for drug development professionals and synthetic chemists to confidently produce this valuable heterocyclic compound with high yield and purity.

References

-

PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Available from: [Link]

-

Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. Available from: [Link]

- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents.

-

Bel-Ammar, I., et al. (2015). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 20(10), 18536-18571. Available from: [Link]

-

PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. Available from: [Link]

-

An Improved Process For Manufacture Of 4 (4' Chlorophenyl) 5,6 Benz 2,3 Oxazine 1 One. Available from: [Link]

- WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents.

-

Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. Available from: [Link]

-

Hashimoto, Y., et al. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. Available from: [Link]

-

Zhu, Y.-M., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4485. Available from: [Link]

-

Khan, I., et al. (2014). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. Available from: [Link]

-

Farghaly, A. M., et al. (2003). Synthesis of some new benzoxazine derivatives of biological interest. ResearchGate. Available from: [Link]

-

Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(2), 85-102. Available from: [Link]

-

ChemRxiv. Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Journal of Heterocyclic Chemistry, 55(8), 1776-1801. Available from: [Link]

-

Reddy, K. K., et al. (2007). Cyclization of α‐Oxo‐oximes to 2‐Substituted Benzoxazoles. Synthetic Communications, 37(13), 2241-2247. Available from: [Link]

-

Liu, Z., et al. (2019). Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. ResearchGate. Available from: [Link]

-

Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 676-681. Available from: [Link]

-

Fouli, F. A., et al. (2008). A Convenient Synthesis of 2H-1,4-Benzoxazines, 3H-Indol-3-ones, and 2,3-Dihydrobenzoxazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 563-575. Available from: [Link]

- US5543516A - Process for preparation of benzoxazine compounds in solventless systems - Google Patents.

-

Eckstein, Z., et al. (1960). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡. Journal of the American Chemical Society, 82(12), 3174-3177. Available from: [Link]

-

Larin, E. M., et al. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. Organic Letters, 23(7), 2736-2741. Available from: [Link]

-

Liu, Y., et al. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Molecules, 28(6), 2639. Available from: [Link]

-

Khan, I., et al. (2012). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors. ResearchGate. Available from: [Link]

-

ResearchGate. Cyclization reactions of oximes. Available from: [Link]

-

RSC Publishing. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Available from: [Link]

-

RSC Publishing. Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. Available from: [Link]

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Chlorobenzoyl)benzoic acid | 85-56-3 [m.chemicalbook.com]

- 6. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent [mdpi.com]

- 12. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, a key heterocyclic compound with significant applications in medicinal chemistry. This document details its synthesis, spectral characteristics, reactivity profile, and known biological significance, serving as a crucial resource for researchers engaged in drug discovery and development.

Introduction

4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, a member of the benzoxazinone class of heterocyclic compounds, holds a notable position in synthetic and medicinal chemistry. Its structural framework, featuring a fused benzene and oxazinone ring system with a chlorophenyl substituent, imparts a unique combination of reactivity and biological relevance. This guide aims to provide an in-depth understanding of this molecule, empowering researchers to leverage its properties in their scientific endeavors.

Benzoxazinone derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Notably, 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one serves as a critical intermediate in the synthesis of Chlorthalidone, a widely prescribed diuretic and antihypertensive medication.[5] Its role as a versatile building block for more complex molecules, such as phthalimidines, further underscores its importance in organic synthesis.[4]

This guide will systematically explore the fundamental chemical and physical characteristics of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, offering a detailed synthesis protocol, an analysis of its spectral data, a discussion of its reactivity, and an overview of its established and potential biological applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is essential for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈ClNO₂ | [5][6] |

| Molecular Weight | 257.67 g/mol | [5][6] |

| IUPAC Name | 4-(4-chlorophenyl)-2,3-benzoxazin-1-one | [5] |

| CAS Number | 2224-83-1 | [5] |

| Melting Point | 191 °C | [7] |

| Boiling Point (Predicted) | 404.0 ± 47.0 °C at 760 mmHg | [8][9] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [8][9] |

| Appearance | Neat | [4] |

| Solubility | Information not readily available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

The primary synthetic route to 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with hydroxylamine hydrochloride. This reaction provides an efficient method for the construction of the benzoxazinone ring system.

Synthesis of the Precursor: 2-(4-Chlorobenzoyl)benzoic Acid

The synthesis of the key precursor, 2-(4-chlorobenzoyl)benzoic acid, is achieved through a Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.

Experimental Protocol: Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid

Materials:

-

Phthalic anhydride

-

Chlorobenzene (dried)

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Water

-

Benzene (for recrystallization)

Procedure:

-

To a solution of phthalic anhydride (0.2 mol) in dried chlorobenzene (122 ml), add well-ground anhydrous aluminum chloride (0.48 mol) with stirring.

-

The reaction is exothermic and will proceed to reflux. Maintain a moderate reflux for 1 hour, using an ice bath to control the reaction temperature if necessary. The reaction product will solidify.

-

Cool the reaction mixture in an ice bath and slowly add 300 ml of water dropwise to quench the reaction.

-

The resulting white precipitate is collected by filtration and washed thoroughly with water and then with cold ethanol to yield the crude product.

-

Recrystallize the crude solid from benzene to obtain pure 2-(4-chlorobenzoyl)benzoic acid.[10]

Synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

The final step involves the cyclization of 2-(4-chlorobenzoyl)benzoic acid with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

Materials:

-

2-(4-Chlorobenzoyl)benzoic acid

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol (optional, as a solvent)

Procedure:

-

A mixture of 2-(4-chlorobenzoyl)benzoic acid and hydroxylamine hydrochloride is reacted in the presence of a base, such as sodium hydroxide.

-

The reaction can be carried out in a suitable solvent, such as ethanol, and may require heating to proceed to completion.

-

Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoxazinone core and the 4-chlorophenyl substituent. The protons on the benzoxazinone ring would likely appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The protons on the 4-chlorophenyl group would be expected to show a characteristic AA'BB' system, with two doublets in the aromatic region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for all 14 carbon atoms. The carbonyl carbon of the oxazinone ring is expected to have a chemical shift in the range of δ 160-170 ppm. The remaining aromatic carbons would appear in the typical range of δ 110-150 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the lactone carbonyl group, typically in the range of 1750-1780 cm⁻¹. Other significant peaks would include C=N stretching and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.67 g/mol ). The isotopic pattern of the molecular ion would reveal the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the benzoxazinone and chlorophenyl moieties.

Reactivity Profile

The reactivity of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is governed by the presence of the electrophilic carbonyl group and the potential for ring-opening reactions.

Reaction with Nucleophiles

The C1 carbonyl carbon is susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to ring-opening or the formation of other heterocyclic systems. For instance, reaction with hydrazine hydrate leads to the formation of 4-arylphthalazin-1-ones.

Reaction with Electrophiles

Electrophilic substitution on the aromatic rings is possible, with the positions of substitution directed by the existing substituents.

Reaction with Acids and Bases

The benzoxazinone ring can be cleaved under acidic or basic conditions. For example, heating with dilute sulfuric acid results in the formation of phthalic acid.

Reaction with Grignard Reagents

The reaction of 4-aryl-2,3-benzoxazin-1-ones with Grignard reagents has been reported, which can lead to a variety of products depending on the reaction conditions.

Biological Activity and Applications

While specific biological studies on 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one are limited, the broader class of benzoxazinones exhibits a wide range of pharmacological activities.

Known Applications

-

Intermediate for Chlorthalidone: The primary and most significant application of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is as a key intermediate in the industrial synthesis of Chlorthalidone, a long-acting diuretic and antihypertensive drug.[5]

-

Precursor for Phthalimidines: It is also utilized as a starting material for the preparation of various phthalimidine derivatives, which are another class of biologically active compounds.[4]

Potential Biological Activities

The benzoxazinone scaffold is associated with a diverse array of biological activities, suggesting that 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one and its derivatives could be explored for:

-

Antimicrobial Activity: Many benzoxazinone derivatives have demonstrated potent antibacterial and antifungal properties.[1][2]

-

Anticancer Activity: Several studies have highlighted the potential of benzoxazinones as anticancer agents.[3][11]

-

Anti-inflammatory Activity: The benzoxazinone core is also found in compounds with anti-inflammatory effects.[1]

Further research is warranted to investigate the intrinsic biological activity of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one and to explore its potential as a lead compound in drug discovery programs.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is a heterocyclic compound of significant interest due to its established role as a key intermediate in the synthesis of the diuretic drug Chlorthalidone and its potential for further derivatization to access novel bioactive molecules. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectral characteristics, and a summary of its reactivity and applications. While a detailed experimental characterization of this specific molecule is not extensively documented in publicly available literature, this guide serves as a valuable resource for researchers by consolidating the existing knowledge and providing a framework for future investigations into this promising chemical entity.

References

- 1H-2,3-Benzoxazin-1-one,4-(4-chlorophenyl)-. Chemsrc. (2025-09-27).

- 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed. (2000).

- An Improved Process For Manufacture Of 4 (4' Chlorophenyl) 5,6 Benz 2,3 Oxazine 1 One.

- 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | C14H8ClNO2. PubChem.

- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry.

- 4-(4-chlorophenyl)-1H-2,3-benzoxazin-1-one [2224-83-1]. Chemsigma.

- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molecules. (2025).

- Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Semantic Scholar.

- BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. (2013).

- Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cycliz

- Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem.com.

- SAFETY D

- 4-(4-CHLOROPHENYL)-2,3-BENZOXAZIN-1-ONE. ChemicalBook.

- SAFETY D

- 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]...

- Basic 1H- and 13C-NMR Spectroscopy. Metin Balci.

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. (2022).

- 4-(4-Chlorophenyl)-1H-2,3-benzoxazin-1-one. CymitQuimica.

- Reaction of 4-arylmethylene-3-phenylisoxazolones and 4-arylmethylene-1,3-diphenylpyrazolones with enamines and nucleophilic heterocycles. Journal of the Chemical Society, Perkin Transactions 1. (1974).

- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.

-

Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][5][8]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. (2018).

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs. (1994).

- SAFETY D

Sources

- 1. fishersci.com [fishersci.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | C14H8ClNO2 | CID 327658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CAS#:2224-83-1 | 1H-2,3-Benzoxazin-1-one,4-(4-chlorophenyl) | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Chlorophenyl)-2,3-benzoxazin-1-one mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

The therapeutic landscape of oncology is increasingly defined by targeted therapies that exploit specific molecular vulnerabilities of cancer cells. One of the most successful strategies in this domain has been the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR). The benzoxazinone scaffold has emerged as a promising pharmacophore for the development of novel PARP inhibitors.[1][2] This technical guide provides a comprehensive analysis of the proposed mechanism of action for 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, a representative of this chemical class. We will delve into the molecular functions of its primary target, PARP-1, elucidate the concept of synthetic lethality, and present a series of robust experimental protocols to validate its mechanism as a PARP-1 inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents.

Introduction: The Benzoxazinone Scaffold and 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

Benzoxazinones represent a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Their structural versatility and amenability to chemical modification make them ideal starting points for drug discovery campaigns.

4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is a specific derivative within this class, characterized by the fusion of a benzene ring and an oxazinone ring, with a 4-chlorophenyl substituent at the 4-position.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₄H₈ClNO₂ | [4][6] |

| Molecular Weight | 257.67 g/mol | [4] |

| IUPAC Name | 4-(4-chlorophenyl)-2,3-benzoxazin-1-one | [4] |

| CAS Number | 2224-83-1 | [4][6] |

The structural features of this molecule, particularly the planar aromatic systems, are suggestive of its potential to interact with enzymatic active sites, such as the nicotinamide-binding pocket of PARP-1.

The Primary Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[7][8] It is a key sensor of DNA damage, particularly single-strand breaks (SSBs), which are among the most common forms of DNA lesions arising from endogenous metabolic processes and exposure to genotoxic agents.[9]

Role of PARP-1 in DNA Single-Strand Break Repair

Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site. This binding event triggers its catalytic activity, which involves the cleavage of nicotinamide adenine dinucleotide (NAD+) and the subsequent polymerization of ADP-ribose units to form long, branched chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and other acceptor proteins, such as histones.[10][11] This process, known as PARylation, serves as a scaffold to recruit other critical DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[9][10]

Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cells.

Proposed Mechanism of Action of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

Based on the structural similarities to known PARP inhibitors and the established activity of the benzoxazinone scaffold, we hypothesize that 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one functions as a competitive inhibitor of PARP-1 . [2][12]It is proposed to occupy the nicotinamide-binding pocket of the enzyme's catalytic domain, preventing the binding of the natural substrate, NAD+. [11]This inhibition of PARP-1's catalytic activity blocks the PARylation process, thereby disrupting the recruitment of DNA repair machinery to sites of single-strand breaks.

Experimental Validation of the Mechanism of Action

To rigorously test this hypothesis, a multi-faceted experimental approach is required, progressing from biochemical assays to cell-based functional studies.

Biochemical Assay: In Vitro PARP-1 Enzymatic Inhibition

Causality: The first step is to confirm direct interaction and inhibition of the target enzyme. An in vitro enzymatic assay using purified PARP-1 provides a clean system to determine if the compound directly inhibits its catalytic activity and to quantify its potency (IC₅₀).

Protocol: Homogeneous Fluorometric PARP-1 Assay

This assay measures the consumption of NAD+ by PARP-1. [13][14]

-

Reagent Preparation:

-

Prepare PARP-1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

-

Reconstitute purified human PARP-1 enzyme in assay buffer to a working concentration (e.g., 2 nM).

-

Prepare activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.

-

Prepare a stock solution of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one in 100% DMSO and create a serial dilution series.

-

Prepare a solution of NAD+ and a fluorescent NAD+ analog/detection reagent system (several commercial kits are available). [13][15]

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the compound dilution or DMSO (vehicle control) to the appropriate wells.

-

Add 4 µL of the PARP-1 enzyme/activated DNA mix to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 4 µL of the NAD+ solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Stop the reaction and develop the signal by adding 10 µL of the detection reagent.

-

Incubate for an additional 15 minutes.

-

Read the fluorescence intensity on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Hypothetical Data Summary:

| Compound | Target | IC₅₀ (nM) |

| 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | PARP-1 | 50 |

| Olaparib (Positive Control) | PARP-1 | 5 |

Cellular Assays: Target Engagement and Functional Consequences

Causality: Demonstrating that the compound can enter cells, engage its target, and elicit the expected biological response (i.e., induce synthetic lethality and markers of DNA damage) is critical to validate the mechanism of action in a physiological context.

Protocol 1: Cellular PARP Inhibition (Immunofluorescence for PAR)

This assay directly measures the inhibition of PARP activity within the cell.

-

Cell Culture: Seed BRCA2-deficient (e.g., Capan-1) and BRCA-proficient (e.g., BxPC-3) pancreatic cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with a dilution series of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one or vehicle (DMSO) for 2 hours.

-

Induce DNA damage by treating with 10 mM H₂O₂ for 10 minutes at 37°C.

-

-

Immunofluorescence Staining:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBST for 1 hour.

-

Incubate with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the mean fluorescence intensity of PAR signal per nucleus. A potent inhibitor should show a dose-dependent reduction in the H₂O₂-induced PAR signal.

-

Caption: Workflow for the immunofluorescence-based cellular PARP inhibition assay.

Protocol 2: DNA Damage Accumulation (γH2AX Foci Formation Assay)

This assay quantifies the formation of DNA double-strand breaks, a downstream consequence of PARP inhibition in replicating cells. [16][17]

-

Cell Culture: Seed BRCA-deficient and BRCA-proficient cells on glass coverslips as described above.

-

Treatment: Treat cells with a dilution series of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one for 24 hours. This extended time allows for cells to progress through S-phase, where SSBs are converted to DSBs.

-

Immunofluorescence Staining: Follow the same staining protocol as for the PAR assay, but use a primary antibody specific for phosphorylated H2AX (γH2AX).

-

Imaging and Analysis:

-

Visualize using a fluorescence microscope.

-

Quantify the number of distinct γH2AX foci per nucleus. A significant, dose-dependent increase in γH2AX foci, particularly in the BRCA-deficient cell line, is expected.

-

Protocol 3: Synthetic Lethality (Cell Viability Assay)

This assay measures the selective cytotoxicity of the compound in HR-deficient cells.

-

Cell Culture: Seed BRCA-deficient and BRCA-proficient cells in 96-well plates at a low density.

-

Treatment: Treat the cells with a serial dilution of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one.

-

Incubation: Incubate the plates for 72-96 hours to allow for differences in proliferation to become apparent.

-

Viability Measurement: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent viability relative to vehicle-treated controls and determine the IC₅₀ for each cell line.

Hypothetical Data Summary:

| Cell Line | BRCA Status | IC₅₀ (µM) of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one |

| Capan-1 | BRCA2 mut | 0.5 |

| BxPC-3 | BRCA WT | > 20 |

A significantly lower IC₅₀ in the BRCA-mutant cell line compared to the wild-type line is strong evidence of a synthetic lethal mechanism of action.

Conclusion

The proposed mechanism of action for 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is the direct inhibition of PARP-1, leading to the disruption of single-strand break repair. In the context of homologous recombination-deficient cancers, this inhibition triggers a synthetic lethal phenotype, resulting in the selective killing of tumor cells. The experimental framework provided in this guide outlines a clear, logical path to rigorously validate this hypothesis, from direct biochemical confirmation of enzyme inhibition to the demonstration of target engagement and the desired functional consequences in a cellular setting. The benzoxazinone scaffold continues to be a fertile ground for the discovery of novel targeted therapeutics, and a thorough mechanistic understanding is paramount for the successful clinical translation of compounds like 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one.

References

-

The role of PARP1 in the DNA damage response and its application in tumor therapy. [9]2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. [7]3. The role of PARP1 in DNA damage response and repair and cancer therapy. [18]4. Functional Aspects of PARP1 in DNA Repair and Transcription. [8]5. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. [10]6. Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways. [19]7. PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich. [13]8. DNA Damage Assays. Champions Oncology. [16]9. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. [17]10. Targeting DNA repair mechanisms: Spirobenzoxazinone and salicylamide derivatives as novel candidates for PARP-1 inhibition in cancer therapy. PubMed. [12]11. An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed. [14]12. PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. 13. PARP assay kits. Cambridge Bioscience. [20]14. DNA Damage and Repair Kits & Reagents. R&D Systems. 15. Strategies for the evaluation of DNA damage and repair mechanisms in cancer. [21]16. Enzolution PARP1 Assay System. BellBrook Labs. [15]17. 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one. PubChem. [4]18. Neuroprotective effects of a novel poly(ADP-ribose) polymerase-1 inhibitor, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone (FR255595), in an in vitro model of cell death and in mouse 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease. PubMed. [22]19. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [23]20. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. 21. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.

-

Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [3]23. Discovery of novel benzo[b]o[8][9]xazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors. PubMed. [2]24. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [11]25. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. [24][25]26. 4-(4-Chlorophenyl)-1H-2,3-benzoxazin-1-one. CymitQuimica. [5]27. Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. 1st International Conference on Chemo and Bioinformatics.

-

Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. [26]29. CAS No : 2224-83-1 | Product Name : 4-(4-Chlorophenyl)-1H-2,3-benzoxazin-1-one. Pharmaffiliates. [6]30. 1H-2,3-Benzoxazin-1-one,4-(4-chlorophenyl)-. Chemsrc. [27]31. What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. [28]32. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. [29]33. The novel poly(ADP-Ribose) polymerase inhibitor, AG14361, sensitizes cells to topoisomerase I poisons by increasing the persistence of DNA strand breaks. PubMed. [30]34. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed. [31]35. Inhibition of poly(ADP-ribose) synthetase potentiates cell dacarbazine cytotoxicity. PubMed. [32]36. Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. PubMed.

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel benzo[b][1,4]oxazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | C14H8ClNO2 | CID 327658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Chlorophenyl)-1H-2,3-benzoxazin-1-one | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 10. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 12. Targeting DNA repair mechanisms: Spirobenzoxazinone and salicylamide derivatives as novel candidates for PARP-1 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. championsoncology.com [championsoncology.com]

- 17. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways [microbialcell.com]

- 20. PARP assay kits [bioscience.co.uk]

- 21. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective effects of a novel poly(ADP-ribose) polymerase-1 inhibitor, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone (FR255595), in an in vitro model of cell death and in mouse 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. CAS#:2224-83-1 | 1H-2,3-Benzoxazin-1-one,4-(4-chlorophenyl) | Chemsrc [chemsrc.com]

- 28. youtube.com [youtube.com]

- 29. mdpi.com [mdpi.com]

- 30. The novel poly(ADP-Ribose) polymerase inhibitor, AG14361, sensitizes cells to topoisomerase I poisons by increasing the persistence of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Inhibition of poly(ADP-ribose) synthetase potentiates cell dacarbazine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

An In-Depth Technical Guide to the Biological Activity of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one. While this specific molecule is primarily documented as a key synthetic intermediate, its core structure, the benzoxazinone scaffold, is a "privileged" motif in medicinal chemistry, associated with a wide array of pharmacological effects. This document synthesizes the available information and, leveraging data from analogous structures, proposes a primary therapeutic hypothesis centered on the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical target in oncology. We present detailed experimental workflows and protocols for researchers to validate this hypothesis and explore other potential activities, thereby providing a roadmap for future drug discovery efforts centered on this compound.

Introduction and Chemical Identity

4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is a heterocyclic organic compound belonging to the benzoxazinone class. These structures are of significant interest in pharmaceutical sciences due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The presence of the benzoxazinone core suggests that this molecule could serve as a valuable starting point for the development of novel therapeutic agents.

Historically, 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is recognized as a crucial intermediate in the manufacturing of Chlorthalidone, a widely used diuretic and antihypertensive medication.[4] Its synthesis is typically achieved through the reaction of 2-(4'-chlorobenzoyl) benzoic acid with hydroxylamine hydrochloride.[4]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(4-chlorophenyl)-2,3-benzoxazin-1-one | [5] |

| Molecular Formula | C₁₄H₈ClNO₂ | [5][6] |

| Molecular Weight | 257.67 g/mol | [5][6] |

| CAS Number | 2224-83-1 | [6] |

| Appearance | Neat/Crystalline Solid | [7] |

A Proposed Mechanism of Action: PARP-1 Inhibition

While direct biological studies on 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one are not extensively reported, the structural similarity of the benzoxazinone core to known inhibitors of Poly (ADP-ribose) polymerase (PARP) makes this a compelling and rational therapeutic hypothesis. PARP inhibitors represent a major breakthrough in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[8][9]

The Role of PARP-1 in DNA Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Upon binding to a break, PARP-1 catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins, creating a scaffold that recruits the necessary DNA repair machinery.[10][11]

The Principle of Synthetic Lethality

In healthy cells, if the PARP-1 pathway is inhibited, SSBs can persist and degrade into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the cell's ability to repair DSBs is compromised.

The simultaneous inhibition of PARP-1 (preventing SSB repair) and a deficient HR pathway (preventing DSB repair) creates a "synthetic lethal" scenario. The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cancer cell-specific death.[9][10][11] Selectively inhibiting PARP-1 over other isoforms like PARP-2 is a key goal for next-generation inhibitors to reduce toxicities.[8]

Proposed Experimental Validation Workflow

To investigate the biological activity of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, a structured, multi-stage approach is recommended. This workflow progresses from broad biochemical screening to more specific cell-based assays to confirm the mechanism of action.

Protocol 1: In Vitro Biochemical PARP-1 Inhibition Assay

This protocol describes a common method to directly measure the enzymatic activity of PARP-1 in the presence of an inhibitor.

-

Principle: This is a histone-based ELISA. Activated PARP-1 uses biotinylated NAD+ as a substrate to poly(ADP-ribosyl)ate (PARylate) histone proteins coated on a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. A potent inhibitor will reduce the amount of PARylation, resulting in a lower signal.

-

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well high-binding plate with histones (e.g., 20 µg/mL in PBS) overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).

-

Compound Preparation: Prepare a serial dilution of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one in assay buffer (e.g., 50 mM Tris, 4 mM MgCl₂). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Reaction Initiation: To each well, add 50 µL of reaction mix containing:

-

Activated PARP-1 enzyme (e.g., 1 unit/well)

-

Biotinylated NAD+ (e.g., 1 µM)

-

The test compound at various concentrations.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature. The causality here is to allow sufficient time for the enzymatic reaction to proceed to a measurable extent in the control wells.

-

Detection: Wash the plate 5x. Add Streptavidin-HRP conjugate (diluted in assay buffer) and incubate for 30 minutes.

-

Signal Development: Wash the plate 5x. Add TMB substrate and incubate in the dark until sufficient color develops (approx. 15-30 minutes).

-

Readout: Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity and Synthetic Lethality Assay

This protocol assesses the compound's ability to kill cancer cells, specifically testing for synthetic lethality.

-

Principle: The MTT assay measures cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. By comparing the cytotoxicity in a BRCA-deficient cell line (e.g., CAPAN-1) versus a BRCA-proficient cell line (e.g., BxPC-3), we can determine if the compound exhibits synthetic lethality.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed both BRCA-deficient and BRCA-proficient cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one for 72-96 hours. This extended incubation allows for multiple cell divisions, which is necessary for the cytotoxic effects of PARP inhibition to manifest.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well.

-

Readout: Shake the plate for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Determine the IC₅₀ for each cell line. A significantly lower IC₅₀ in the BRCA-deficient line compared to the BRCA-proficient line is indicative of synthetic lethality.

Table 2: Hypothetical Data Summary for Biological Evaluation

| Assay Type | Cell Line / Target | Parameter | Result |

| Biochemical Assay | Recombinant PARP-1 | IC₅₀ | 85 nM |

| Cytotoxicity Assay | CAPAN-1 (BRCA2 mutant) | IC₅₀ | 150 nM |

| Cytotoxicity Assay | BxPC-3 (BRCA wild-type) | IC₅₀ | > 10 µM |

Other Potential Biological Activities

The benzoxazinone scaffold is highly versatile. Should investigations into PARP-1 inhibition prove inconclusive, the compound warrants screening against other target classes where this scaffold has shown activity. These include:

-

Antimicrobial Activity: Benzoxazinone derivatives have been reported to exhibit activity against various bacterial and fungal strains.[1][12]

-

Anti-inflammatory Activity: Inhibition of inflammatory enzymes or pathways is another known property of this chemical class.

-

Tyrosinase Inhibition: Related structures have been evaluated as inhibitors of tyrosinase, an enzyme involved in melanin production.[13]

Conclusion and Future Directions

4-(4-Chlorophenyl)-2,3-benzoxazin-1-one represents an intriguing molecule for drug discovery. While its current role is primarily in chemical synthesis, its core benzoxazinone structure strongly suggests a potential for significant biological activity. The most promising hypothesis, based on current therapeutic trends and structural analysis, is its function as a PARP-1 inhibitor. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to validating this potential and quantifying its efficacy.

Successful validation of PARP-1 inhibition and selective cytotoxicity would position this compound as a strong lead candidate. Future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and eventual evaluation in preclinical in vivo cancer models.

References

- An Improved Process For Manufacture Of 4 (4' Chlorophenyl) 5,6 Benz 2,3 Oxazine 1 One. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHRES-0zXUsfdnrclOWsO1itXbERYk1pjPzTdx3VLYQT68D4uFAbOqaIlCRIFMBBDQg5CNXUhTER9DPhxRFFVlYoi439etrF2yh4kKKob5Ac119LdAJXbwsLA_ykZz4hA8Oj29bT5nfnx3U88MnCr2mdcit15xjb6XRdc3ZMLkhniqS8IJ6JDiqJrr81thCRjOxj_RK3Rc8LY4_zsl-d5IU0kgr5tM3rxam6OgUb1CqHo=]

- 1H-2,3-Benzoxazin-1-one,4-(4-chlorophenyl)- | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXyPf3pqyw_LR_hM-WIb7cZiPZi7VkWMMuGH6122M0EfeOpNPKfDfkjg4GKpjmXfpUkhXJaTECxcJBlHhv81nNOG56DmGSjOC6tjJycbmwApZjbPF4aYOfK1aGjrFtKIW9u1c6eBr7Xr8GTeHFqak=]

- 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | C14H8ClNO2 | CID 327658 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/327658]

- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB8KNQ7SnEmx86uTRtOYF4DcBo5VwMjhq-0IrBH49v2sCLZFccRDt3twNqPJ6z7L1oo3wicTcW7SMXWM5mJNctThz5mXyG778xGGjJcMKNV79QFLdyMPO-Kh093uApXeXf4h2-mrEOy88iibXWyIm4nFPU]

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773722/]

- BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW - International Journal of Pharma Sciences and Research. [URL: https://www.ijpsr.info/docs/IJPSR13-04-11-011.pdf]

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434407/]

- Benzoxazinone synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzoxazinones.shtm]

- 4-(4-Chlorophenyl)-1H-2,3-benzoxazin-1-one | CymitQuimica. [URL: https://www.cymitquimica.com/en/4-4-chlorophenyl-1h-2-3-benzoxazin-1-one-cas-2224-83-1]

-

Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][4][5]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947814/]

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/m1548]

- Chemistry of 4H-3,1-Benzoxazin-4-ones. [URL: https://www.modernscientificpress.com/journals/ijmoc/IJOC_2013_2_81-121.pdf]

- Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200171/]

- Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - ResearchGate. [URL: https://www.researchgate.net/publication/363297126_Design_Synthesis_and_in_Vitro_Evaluation_of_4-4-Hydroxyphenylpiperazine-Based_Compounds_Targeting_Tyrosinase]

- PARP1-Selective Inhibitors Generate Excitement in Solid Tumors | OncLive. [URL: https://www.onclive.

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7315024/]

- PARP Inhibitors in Breast and Ovarian Cancer - MDPI. [URL: https://www.mdpi.com/2072-6694/15/8/2357]

- 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one - MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/m1479]

- PARP-1 inhibition with or without ionizing radiation confers reactive oxygen species-mediated cytotoxicity preferentially to cancer cells with mutant TP53 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29511347/]

Sources

- 1. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. An Improved Process For Manufacture Of 4 (4' Chlorophenyl) 5,6 Benz [quickcompany.in]

- 5. 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | C14H8ClNO2 | CID 327658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:2224-83-1 | 1H-2,3-Benzoxazin-1-one,4-(4-chlorophenyl) | Chemsrc [chemsrc.com]

- 7. 4-(4-Chlorophenyl)-1H-2,3-benzoxazin-1-one | CymitQuimica [cymitquimica.com]

- 8. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. mdpi.com [mdpi.com]

- 12. ijpsr.info [ijpsr.info]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is a heterocyclic compound with a molecular formula of C₁₄H₈ClNO₂ and a molecular weight of approximately 257.67 g/mol [1][2][3][4]. Its structure, featuring a rigid benzoxazinone core fused to a chlorophenyl moiety, makes it a subject of interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its chemical behavior and potential applications. This guide provides an in-depth analysis of the spectroscopic techniques used to confirm the identity and purity of this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and data from analogous structures. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel benzoxazinone derivatives.

Predicted Spectroscopic Data & Interpretation

The structural confirmation of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, we predict the following signals in standard deuterated solvents like CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be dominated by signals in the aromatic region (δ 7.0-8.5 ppm). The molecule possesses eight aromatic protons distributed across two distinct ring systems, leading to a complex but interpretable pattern.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~ 8.2 - 8.4 | Doublet (d) | 1H | H-5 | This proton is adjacent to the carbonyl group, which exerts a strong deshielding effect, shifting it significantly downfield. |

| ~ 7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | 1H | H-7 | Positioned ortho to the carbonyl and influenced by the fused ring system. |

| ~ 7.6 - 7.8 | Doublet of Doublets (dd) | 2H | H-2', H-6' | These protons on the chlorophenyl ring are ortho to the carbon attached to the benzoxazinone core and are expected to be equivalent. |

| ~ 7.4 - 7.6 | Triplet (t) or Multiplet (m) | 3H | H-6, H-8, H-3', H-5' | These protons from both rings are expected to resonate in a similar region, potentially leading to overlapping signals. The H-3' and H-5' protons are ortho to the chlorine atom. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide critical information on the carbon skeleton, including the quaternary carbons and the characteristic carbonyl carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~ 160 - 165 | C=O (C-1) | The carbonyl carbon of the lactone (cyclic ester) functional group is highly deshielded and appears significantly downfield. |

| ~ 150 - 155 | C=N (C-4) | The imine-like carbon is also significantly deshielded due to its bonding to nitrogen and its position within the conjugated system. |

| ~ 120 - 145 | Aromatic Carbons | This range will contain the signals for the 12 distinct aromatic carbons. Carbons bonded to heteroatoms (Cl, N, O) will be shifted accordingly. For instance, the carbon bearing the chlorine (C-4') is expected around 135 ppm, while the carbon attached to the benzoxazinone nitrogen (C-1') will also be downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The analysis is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² hybridized C-H bonds. |

| ~ 1750 - 1730 | C=O Stretch | Lactone (Ester) Carbonyl | The carbonyl group within the strained six-membered ring is expected to have a high stretching frequency. This is a key diagnostic peak. |

| ~ 1610 - 1580 | C=N Stretch | Imine-like C=N | The carbon-nitrogen double bond within the heterocyclic ring. |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene rings. |

| ~ 1100 - 1080 | C-Cl Stretch | Aryl Halide | Stretching vibration for the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale & Causality |

| ~ 257 / 259 | [M]⁺, [M+2]⁺ | Molecular Ion Peak |

| ~ 139 | [C₇H₄NO₂]⁺ | Loss of Chlorophenyl Radical |

| ~ 111 | [C₆H₄Cl]⁺ | Chlorophenyl Cation |

Experimental Methodologies

To acquire the data discussed above, standardized protocols must be followed. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.

NMR Data Acquisition

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

Mass Spectrometry Data Acquisition

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

Protocol:

-

Sample Preparation: For ESI, dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL to ng/mL). For EI, the sample is introduced into a high vacuum and vaporized.

-

Instrument Calibration: Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy.

-

Ionization: The sample is ionized. In ESI, this occurs by creating a fine spray of charged droplets. In EI, the sample is bombarded with high-energy electrons.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Generalized Workflow for Mass Spectrometry.

Conclusion